molecular formula C23H19N3O3 B11068825 5-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol

5-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenol

Cat. No.: B11068825
M. Wt: 385.4 g/mol
InChI Key: NEAVUHJEMWILNJ-WYMLVPIESA-N
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Description

The compound 5-{(E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]-1-ETHENYL}-2-METHOXYPHENOL is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with hydroxyphenyl and phenyl groups, along with a methoxyphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]-1-ETHENYL}-2-METHOXYPHENOL typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: The triazole ring is then functionalized with hydroxyphenyl and phenyl groups using electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the triazole derivative with a methoxyphenol moiety through a Heck reaction, which forms the ethenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methoxyphenol moieties.

    Reduction: Reduction reactions can target the triazole ring or the ethenyl linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced triazole derivatives and saturated hydrocarbons.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly antifungal and anticancer agents.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{(E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]-1-ETHENYL}-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity. The hydroxyphenyl and methoxyphenol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a similar structure.

Uniqueness

    Structural Complexity: The presence of both hydroxyphenyl and methoxyphenol groups along with the triazole ring makes it unique.

    Biological Activity: Its potential for diverse biological activities sets it apart from simpler triazole derivatives.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

5-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]-2-methoxyphenol

InChI

InChI=1S/C23H19N3O3/c1-29-21-13-11-16(15-20(21)28)12-14-22-24-23(18-9-5-6-10-19(18)27)26(25-22)17-7-3-2-4-8-17/h2-15,27-28H,1H3/b14-12+

InChI Key

NEAVUHJEMWILNJ-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)O

Origin of Product

United States

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